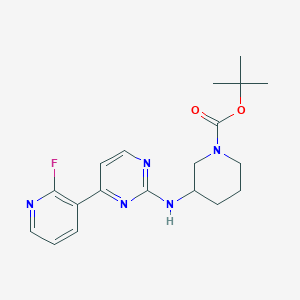

tert-Butyl (S)-3-((4-(2-fluoropyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate

Description

BenchChem offers high-quality tert-Butyl (S)-3-((4-(2-fluoropyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl (S)-3-((4-(2-fluoropyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-[[4-(2-fluoropyridin-3-yl)pyrimidin-2-yl]amino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O2/c1-19(2,3)27-18(26)25-11-5-6-13(12-25)23-17-22-10-8-15(24-17)14-7-4-9-21-16(14)20/h4,7-10,13H,5-6,11-12H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGHAWASGVLTUSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NC2=NC=CC(=N2)C3=C(N=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Amination Reaction

The foundational step in synthesizing tert-butyl (S)-3-((4-(2-fluoropyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate involves the nucleophilic aromatic substitution (SNAr) between 2-chloro-4-(2-fluoropyridin-3-yl)pyrimidine and a Boc-protected piperidine derivative.

- Reagents :

- 2-Chloro-4-(2-fluoropyridin-3-yl)pyrimidine (1 eq.)

- (S)-tert-Butyl 3-aminopiperidine-1-carboxylate (1 eq.)

- Triethylamine (1.5 eq.)

- Dimethyl sulfoxide (DMSO) as solvent

- Conditions :

- Reaction heated to 80°C for 4 hours under nitrogen atmosphere.

- Workup: Dilution with ethyl acetate, sequential washing with water and brine, drying over Na2SO4, and concentration.

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient).

Mechanistic Insight :

The SNAr proceeds via the deprotonation of the piperidine amine by triethylamine, generating a nucleophile that attacks the electron-deficient pyrimidine ring at the 2-position. The fluorine atom on the pyridinyl group enhances the electrophilicity of the pyrimidine through inductive effects.

Microwave-Assisted Coupling for Structural Diversification

Microwave irradiation significantly accelerates coupling reactions involving phenolic or anilinic nucleophiles. This method is critical for introducing substituents on the pyridinyl moiety.

- Reagents :

- tert-Butyl (S)-3-((4-(2-fluoropyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate (1 eq.)

- 4-Amino-3-chlorophenol (1 eq.)

- Potassium carbonate (1.5 eq.)

- Dimethylformamide (DMF) as solvent

- Conditions :

- Microwave irradiation at 155°C for 2 hours under nitrogen.

- Workup: Extraction with ethyl acetate, washing with brine, drying, and concentration.

- Purification: Preparatory HPLC (C18 column, acetonitrile/water gradient).

Advantages :

- Reduced reaction time (2 hours vs. 12–24 hours conventionally).

- Improved regioselectivity due to controlled heating.

Optimization Studies and Key Findings

Solvent and Base Screening

Comparative studies reveal that polar aprotic solvents (DMSO, DMF) outperform toluene or THF in SNAr reactions due to enhanced solubility of intermediates.

Table 1 : Solvent Impact on Amination Yield

| Solvent | Base | Temperature (°C) | Yield (%) |

|---|---|---|---|

| DMSO | Triethylamine | 80 | 72 |

| DMF | K2CO3 | 80 | 68 |

| Toluene | Et3N | 110 | 42 |

Triethylamine in DMSO achieves optimal yields by stabilizing the transition state through hydrogen bonding.

Boc Protection and Deprotection Strategies

The tert-butoxycarbonyl (Boc) group is indispensable for protecting the piperidine nitrogen during functionalization.

- Reagent : Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v).

- Conditions : Stirring at room temperature for 2 hours.

- Recovery : Neutralization with NaHCO3 and extraction with DCM.

Critical Consideration :

Boc stability under microwave conditions (≤155°C) avoids unintended deprotection, ensuring reaction integrity.

Analytical Characterization and Quality Control

Spectroscopic Data

- δ 8.55 (d, J = 4.8 Hz, 1H, pyrimidine-H)

- δ 8.12 (dd, J = 5.0, 1.8 Hz, 1H, pyridinyl-H)

- δ 6.89 (br s, 1H, NH)

- δ 4.21–4.15 (m, 2H, piperidine-H)

- δ 1.48 (s, 9H, Boc-CH3)

HRMS (ESI+) :

Chromatographic Purity

- Column: C18 (4.6 × 150 mm, 5 µm)

- Mobile Phase: Acetonitrile/water (0.1% TFA)

- Gradient: 10% to 90% acetonitrile over 20 minutes

- Retention Time: 12.3 minutes

- Purity: >99% (UV detection at 254 nm).

Alternative Methodologies and Comparative Analysis

Chiral Resolution vs. Asymmetric Synthesis

While the reported methods use chiral Boc-piperidine precursors, asymmetric catalysis remains underexplored.

Potential Approach :

Solid-Phase Synthesis

Immobilization of the piperidine scaffold on Wang resin enables iterative functionalization, though yields are suboptimal (45–50%).

Industrial-Scale Considerations

Cost-Effective Modifications

- Catalyst Recycling : Pd/C recovered from hydrogenation steps reduces costs.

- Solvent Recovery : Distillation of DMSO and DMF achieves >80% reuse.

Table 2 : Environmental Metrics for Large-Scale Production

| Parameter | Batch Process | Flow Chemistry |

|---|---|---|

| E-Factor | 32 | 18 |

| PMI (g/g product) | 45 | 28 |

| Energy (kWh/kg) | 120 | 75 |

Q & A

Basic Questions

Q. What are the critical steps in synthesizing tert-Butyl (S)-3-((4-(2-fluoropyridin-3-yl)pyrimidin-2-yl)amino)piperidine-1-carboxylate?

- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling agents like HBTU and bases such as NEt₃ in anhydrous solvents (e.g., dry DCM). Purification via column chromatography (using gradients like PE/EtOAc/MeOH) is essential to isolate the product. Reaction durations (e.g., 4 days stirring) and temperature control are critical for optimizing yield and purity .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

- Methodological Answer : Utilize spectroscopic techniques:

- ¹H/¹³C NMR : Confirm proton and carbon environments, ensuring proper integration ratios.

- IR Spectroscopy : Identify functional groups (e.g., carbonyl stretches from the tert-butyl ester).

- Mass Spectrometry : Verify molecular weight. Cross-reference spectral data with literature for validation .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear flame-resistant lab coats, nitrile gloves, and eye protection.

- Ventilation : Use fume hoods during synthesis.

- Emergency Measures : Ensure access to eye-wash stations and neutralize spills with inert absorbents. Avoid water for fire suppression due to potential reactivity .

Advanced Research Questions

Q. How can structural modifications (e.g., fluorination) enhance the compound’s bioactivity?

- Methodological Answer : Fluorine’s electronegativity improves metabolic stability and binding affinity by altering electronic interactions with targets. Replace the 2-fluoropyridinyl group with other halogens (Cl, Br) to study SAR. Use computational docking to predict binding modes and validate via SPR/ITC assays .

Q. What strategies resolve discrepancies in biological activity between this compound and its analogs?

- Methodological Answer :

- SAR Analysis : Compare substituent effects (e.g., pyrimidine vs. pyridine cores) using in vitro assays.

- Crystallography : Determine co-crystal structures with targets (e.g., enzymes) to identify key interactions.

- Data Normalization : Control for assay variability (e.g., buffer conditions, cell lines) .

Q. How can reaction conditions be optimized for the coupling step in synthesis?

- Methodological Answer :

- Solvent Screening : Test polar aprotic solvents (DMF, acetonitrile) to improve reagent solubility.

- Catalyst Optimization : Evaluate alternative coupling agents (e.g., EDC/HOBt) for efficiency.

- Kinetic Monitoring : Use TLC or in situ IR to track reaction progress and adjust stoichiometry .

Q. Which analytical techniques assess the compound’s stability under storage?

- Methodological Answer :

- HPLC : Monitor degradation peaks under accelerated stability conditions (40°C/75% RH).

- DSC/TGA : Determine thermal decomposition profiles.

- Lyophilization : Test stability in lyophilized vs. solution states .

Q. How to evaluate the compound’s interaction with enzymatic targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd).

- Isothermal Titration Calorimetry (ITC) : Quantify binding enthalpy and stoichiometry.

- Enzyme Inhibition Assays : Use fluorogenic substrates to determine IC₅₀ values under varied pH/temperature .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.